molecular formula C10H11NO3S B5586382 1-(phenylsulfonyl)-2-pyrrolidinone CAS No. 88000-68-4

1-(phenylsulfonyl)-2-pyrrolidinone

Cat. No.: B5586382
CAS No.: 88000-68-4
M. Wt: 225.27 g/mol
InChI Key: HRSUALBDOVEBRR-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-2-pyrrolidinone is a chemical compound that belongs to the class of sulfonyl-containing heterocycles. It has been widely used in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Scientific Research Applications

Amnesia-Reversal Activity

1-(Phenylsulfonyl)-2-pyrrolidinone has shown promise in the field of neurology, particularly in reversing amnesia. A study revealed that compounds like 5-ethoxy-1-phenylsulfonyl-2-pyrrolidinone significantly reversed electroconvulsive shock-induced amnesia in mice. These findings suggest potential applications in treating memory-related disorders (Toja et al., 1991).

Synthesis of Pyrroles and Indoles

This compound plays a crucial role in synthetic chemistry. For instance, it's involved in the synthesis of 2-aryl-1-(phenylsulfonyl)pyrroles, demonstrating its utility in creating complex organic structures. This synthesis is vital for developing new pharmaceuticals and materials (Grieb & Ketcha, 1995).

Antimicrobial Applications

This compound derivatives have been explored for their antimicrobial properties. Research indicates that novel cyclization of related compounds led to significant antimicrobial activity, highlighting its potential in developing new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).

Application in Organic Chemistry

In organic chemistry, this compound is instrumental in various synthesis processes. For example, it's used in the efficient sulfonation of pyrroles and indoles, a key step in producing many organic compounds, including pharmaceuticals and dyes (Janosik et al., 2006).

Polymer Synthesis

It also finds application in polymer science. A study demonstrated its use in synthesizing vinyl polymers bearing the pyrrole ring, crucial for developing new polymeric materials with unique properties (Kamogawa, Nakata, Ohori, & Komatsu, 1991).

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c12-10-7-4-8-11(10)15(13,14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSUALBDOVEBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349859
Record name 1-(phenylsulfonyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88000-68-4
Record name 1-(phenylsulfonyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 7.06 g of benzenesulfonyl chloride (0.04 mole) was added 6.9 g of N-trimethylsilyl-2-pyrrolidone (0.044 mole), and the mixture was stirred at the reflux temperature for 30 minutes. The reaction mixture was subjected to chromatography on a column (D 40 mm×L 250 mm) of 150 g of silica gel (Wako Gel C-200). Elution with a mixed solvent of hexane-ethyl acetate (3:2) gave a crystalline product, which was recrystallized from a mixed solvent of chloroform-ether to give 3.34 g of N-benzenesulfonyl-2-pyrrolidone as colorless crystals.
Quantity
7.06 g
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6.9 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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